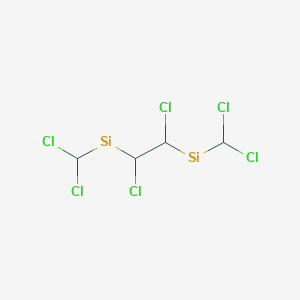![molecular formula C6H12Cl6Si2 B12523504 (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] CAS No. 656801-34-2](/img/structure/B12523504.png)
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups. These compounds are often used in various industrial and research applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] typically involves the reaction of tetrachloroethane with chlorodimethylsilane under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions in specialized reactors. The process would be optimized for yield and purity, often involving multiple steps including purification and distillation.
Análisis De Reacciones Químicas
Types of Reactions
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific solvents, temperatures, and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield silanols, while substitution reactions could produce a variety of organosilicon compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] is used as a precursor for the synthesis of more complex organosilicon compounds
Biology and Medicine
In biology and medicine, this compound might be explored for its potential use in drug delivery systems or as a component in biomaterials. Its unique properties could make it suitable for specific biomedical applications.
Industry
Industrially, (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] is used in the production of silicone-based materials, which are widely used in sealants, adhesives, and coatings.
Mecanismo De Acción
The mechanism by which (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] exerts its effects involves interactions with various molecular targets. These interactions can influence chemical reactions, material properties, and biological processes. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other organosilicon compounds such as:
- Tetramethylsilane
- Trimethylchlorosilane
- Dimethyldichlorosilane
Uniqueness
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] is unique due to its specific structure, which imparts distinct chemical properties. These properties make it suitable for specialized applications that other organosilicon compounds might not be able to fulfill.
Propiedades
Número CAS |
656801-34-2 |
|---|---|
Fórmula molecular |
C6H12Cl6Si2 |
Peso molecular |
353.0 g/mol |
Nombre IUPAC |
chloro-dimethyl-[1,1,2,2-tetrachloro-2-[chloro(dimethyl)silyl]ethyl]silane |
InChI |
InChI=1S/C6H12Cl6Si2/c1-13(2,11)5(7,8)6(9,10)14(3,4)12/h1-4H3 |
Clave InChI |
GIAZMASOVQBOBH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C(C([Si](C)(C)Cl)(Cl)Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12523423.png)
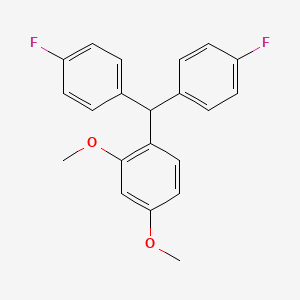

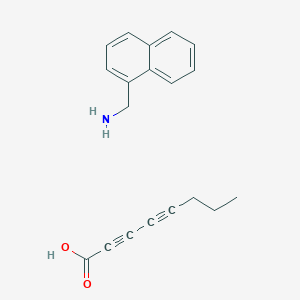
![2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate](/img/structure/B12523447.png)

methanone](/img/structure/B12523468.png)
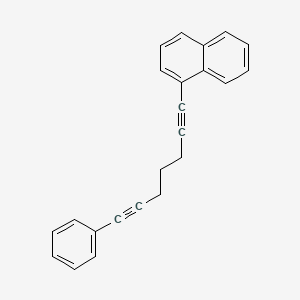
![1-[N'-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea](/img/structure/B12523475.png)

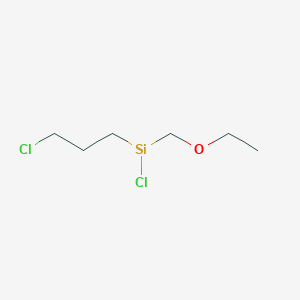
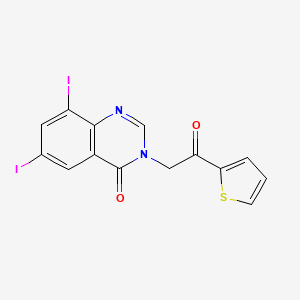
![1-[(Anthracen-9-yl)methyl]-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12523509.png)
